molecular formula C13H13FN2OS B14618153 Imidazo(1,5-a)pyridin-1(5H)-one, 2-(4-fluorophenyl)hexahydro-3-thioxo- CAS No. 60725-97-5

Imidazo(1,5-a)pyridin-1(5H)-one, 2-(4-fluorophenyl)hexahydro-3-thioxo-

Cat. No.: B14618153
CAS No.: 60725-97-5
M. Wt: 264.32 g/mol
InChI Key: JRQMGBAGXOCBDA-UHFFFAOYSA-N
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Description

Imidazo(1,5-a)pyridin-1(5H)-one, 2-(4-fluorophenyl)hexahydro-3-thioxo- is a heterocyclic compound that features a fused imidazo-pyridine ring system The presence of a fluorophenyl group and a thioxo group adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Imidazo(1,5-a)pyridin-1(5H)-one, 2-(4-fluorophenyl)hexahydro-3-thioxo- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted pyridine and an imidazole derivative, the reaction can proceed through a series of steps involving halogenation, nucleophilic substitution, and cyclization.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazo-pyridine ring, potentially converting it to a more saturated system.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated imidazo-pyridine derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Imidazo(1,5-a)pyridin-1(5H)-one, 2-(4-fluorophenyl)hexahydro-3-thioxo- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the creation of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Imidazo(1,5-a)pyridin-1(5H)-one, 2-(4-fluorophenyl)hexahydro-3-thioxo- involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The presence of the fluorophenyl group can enhance its binding affinity and specificity, while the thioxo group may contribute to its reactivity.

Comparison with Similar Compounds

    Imidazo(1,5-a)pyridin-1(5H)-one derivatives: Compounds with different substituents on the imidazo-pyridine ring.

    Fluorophenyl derivatives: Compounds with fluorophenyl groups attached to different heterocyclic systems.

    Thioxo compounds: Molecules containing the thioxo group in various chemical environments.

Uniqueness: Imidazo(1,5-a)pyridin-1(5H)-one, 2-(4-fluorophenyl)hexahydro-3-thioxo- is unique due to the combination of its fused ring system, fluorophenyl group, and thioxo group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

CAS No.

60725-97-5

Molecular Formula

C13H13FN2OS

Molecular Weight

264.32 g/mol

IUPAC Name

2-(4-fluorophenyl)-3-sulfanylidene-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridin-1-one

InChI

InChI=1S/C13H13FN2OS/c14-9-4-6-10(7-5-9)16-12(17)11-3-1-2-8-15(11)13(16)18/h4-7,11H,1-3,8H2

InChI Key

JRQMGBAGXOCBDA-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(C1)C(=O)N(C2=S)C3=CC=C(C=C3)F

Origin of Product

United States

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